2-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide
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Overview
Description
2-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C13H12FNO3S and its molecular weight is 281.3. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
- A study by Kucukoglu et al. (2016) synthesized polymethoxylated-pyrazoline benzene sulfonamides and investigated their cytotoxic activities on tumor and non-tumor cell lines, as well as inhibitory effects on carbonic anhydrase isoenzymes. Although not directly mentioning 2-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide, this research highlights the relevance of methoxyphenyl sulfonamide derivatives in developing potential therapeutic agents (Kucukoglu et al., 2016).
Material Science Applications
- Kim, Robertson, and Guiver (2008) explored the synthesis of poly(arylene ether sulfone)s containing methoxy groups for potential use as polyelectrolyte membrane materials in fuel cell applications. This study indicates the importance of methoxyphenyl sulfonamide derivatives in enhancing the properties of materials for energy conversion technologies (Kim, Robertson, & Guiver, 2008).
Pharmacological Research
- Repaglinide, a hypoglycemic agent, and its structure-activity relationships were investigated by Grell et al. (1998), where the role of sulfonamide derivatives in medical applications was emphasized, particularly in diabetes management. This underscores the versatility of sulfonamide compounds in drug development (Grell et al., 1998).
Environmental and Chemical Sensing
- Wang et al. (2012) developed a reaction-based fluorescent probe for the selective discrimination of thiophenols over aliphatic thiols, utilizing sulfonamide derivatives. This research highlights the application of such compounds in environmental monitoring and the detection of toxic substances (Wang et al., 2012).
Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which this molecule belongs, are known to inhibit the enzyme dihydropteroate synthetase, which is crucial for the production of folate .
Mode of Action
Based on the general mechanism of sulfonamides, it can be inferred that this compound might inhibit the enzyme dihydropteroate synthetase, thereby disrupting the production of folate and inhibiting bacterial dna growth and cell division .
Biochemical Pathways
Sulfonamides typically affect the folate synthesis pathway in bacteria, leading to inhibition of bacterial growth and replication .
Result of Action
Based on the general action of sulfonamides, it can be inferred that this compound might lead to the inhibition of bacterial growth and replication by disrupting folate synthesis .
Properties
IUPAC Name |
2-fluoro-N-(4-methoxyphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO3S/c1-18-11-8-6-10(7-9-11)15-19(16,17)13-5-3-2-4-12(13)14/h2-9,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEKUBZGNPEXBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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